2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its broad range of biological activities, including antiviral and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the following steps:
Deprotonation of 2-cyanopyrrole: This step is carried out using a strong base such as sodium hydride (NaH).
N-amination: The deprotonated 2-cyanopyrrole is then reacted with an in situ prepared monochloramine solution.
Industrial Production Methods
For industrial-scale production, continuous flow processes have been developed to ensure the efficient and safe synthesis of this compound. These processes involve the same basic steps as the laboratory synthesis but are optimized for large-scale operations .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Sodium Hydride (NaH): Used for deprotonation.
Monochloramine Solution: Used for N-amination.
Formamidine Acetate: Used for cyclization.
Major Products
The major products formed from these reactions are typically more complex heterocyclic compounds that retain the pyrrolo[2,1-f][1,2,4]triazine core .
Wissenschaftliche Forschungsanwendungen
2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is a key intermediate in the synthesis of antiviral drugs such as remdesivir.
Cancer Research: The compound is used in the development of kinase inhibitors for targeted cancer therapy.
Biological Studies: It serves as a scaffold for the development of biologically active molecules with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt various cellular pathways, leading to its therapeutic effects. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibition is a common strategy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine: Another derivative with similar biological activities.
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which serves as a scaffold for various biologically active molecules.
Uniqueness
2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and metabolic stability. This makes it a valuable compound in the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C6H5FN4 |
---|---|
Molekulargewicht |
152.13 g/mol |
IUPAC-Name |
2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H5FN4/c7-6-9-5(8)4-2-1-3-11(4)10-6/h1-3H,(H2,8,9,10) |
InChI-Schlüssel |
KGBHBKOYCNZMKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C1)C(=NC(=N2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.